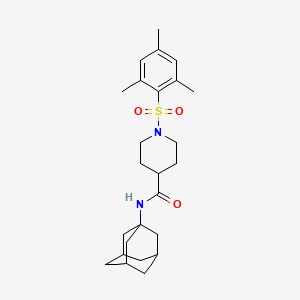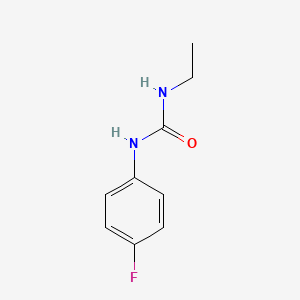
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide, also known as CB13, is a synthetic compound that belongs to the family of cyclobutane carboxamide derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. CB13 is structurally similar to other compounds such as AM2201 and JWH-018, which are known to interact with the endocannabinoid system.
作用機序
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide is known to interact with the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain sensation, appetite, and mood. N-(3-methylsulfanylphenyl)cyclobutanecarboxamide is believed to act as a partial agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This interaction leads to the modulation of various signaling pathways, resulting in the observed physiological effects of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide.
Biochemical and Physiological Effects:
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects, including anxiolytic and anti-inflammatory effects in the central nervous system. In the peripheral nervous system, N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been shown to have analgesic effects. In addition, N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been shown to have anti-tumor properties, which may be due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide. One area of interest is the development of more selective CB1 and CB2 receptor agonists and antagonists. Another area of interest is the study of the potential therapeutic applications of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide in various diseases such as cancer, autoimmune disorders, and neurological disorders. Additionally, the development of more efficient synthesis methods for N-(3-methylsulfanylphenyl)cyclobutanecarboxamide and related compounds may facilitate their use in future research.
合成法
The synthesis of N-(3-methylsulfanylphenyl)cyclobutanecarboxamide involves a multistep process that includes the reaction of 3-methylthiophenol with cyclobutanecarboxylic acid chloride, followed by the addition of a secondary amine. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications in various fields such as neuropharmacology, oncology, and immunology. In neuropharmacology, N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been shown to have anxiolytic and anti-inflammatory effects. In oncology, N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been studied for its potential anti-tumor properties. In immunology, N-(3-methylsulfanylphenyl)cyclobutanecarboxamide has been studied for its potential use as an immunomodulatory agent.
特性
IUPAC Name |
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-11-7-3-6-10(8-11)13-12(14)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSCUDBIHZITML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylphenyl)cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)
![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)





![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)


